3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core linked to a benzimidazole moiety through a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole derivative, which is then coupled with a pyrrolidine intermediate. The final step involves the formation of the quinazolinone ring.
Preparation of Benzimidazole Derivative: The synthesis begins with the reaction of o-phenylenediamine with 2-methylbenzaldehyde under acidic conditions to form 2-methyl-1H-benzo[d]imidazole.
Formation of Pyrrolidine Intermediate: The benzimidazole derivative is then reacted with a suitable pyrrolidine derivative, often through nucleophilic substitution or addition reactions.
Coupling and Cyclization: The final step involves coupling the intermediate with a quinazolinone precursor, followed by cyclization under basic or acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine moieties.
Reduction: Reduction reactions can be employed to modify the quinazolinone ring or the benzimidazole moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole and quinazolinone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, 3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes or receptors is of significant interest.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to enzyme active sites, potentially inhibiting their activity. The quinazolinone ring can interact with various biological pathways, modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-benzo[d]imidazole: Shares the benzimidazole core but lacks the quinazolinone and pyrrolidine moieties.
Quinazolin-4(3H)-one: Contains the quinazolinone core but lacks the benzimidazole and pyrrolidine moieties.
Pyrrolidin-1-yl derivatives: Compounds with similar pyrrolidine structures but different substituents.
Uniqueness
The uniqueness of 3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[2-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-24-19-8-4-5-9-20(19)27(15)16-10-11-25(12-16)21(28)13-26-14-23-18-7-3-2-6-17(18)22(26)29/h2-9,14,16H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSCPENZNGZHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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